Doxazosin D8

Descripción general

Descripción

Doxazosin D8, also known as Doxazosin Piperazine-D8, is a deuterated form of Doxazosin, a quinazoline derivative. It is primarily used as an alpha-1 adrenergic receptor antagonist. This compound is utilized in the treatment of hypertension and benign prostatic hyperplasia (BPH) due to its ability to relax blood vessels and improve urine flow .

Mecanismo De Acción

Target of Action

Doxazosin D8 primarily targets the alpha-1 adrenergic receptors . These receptors are found in various tissues throughout the body but are particularly concentrated in vascular smooth muscle and the prostate gland . By blocking these receptors, this compound can influence both blood pressure regulation and urinary function .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the adrenergic signaling pathway . By blocking alpha-1 adrenergic receptors, this compound inhibits the normal vasoconstrictive response to norepinephrine, leading to vasodilation and a decrease in blood pressure . In the prostate, this receptor blockade leads to relaxation of smooth muscle, improving urinary flow .

Pharmacokinetics

This compound is extensively metabolized in the body, with only about 5% of the administered dose excreted unchanged in the urine . It is primarily metabolized by the liver enzyme CYP3A4, with secondary pathways involving CYP2D6 and 2C9 . The oral bioavailability of this compound is approximately 65%, and its terminal elimination half-life is approximately 22 hours . This long half-life allows for once-daily dosing .

Action Environment

Environmental factors can influence the action of this compound. For example, a study found that this compound is a photoliable compound in an aqueous environment, meaning its degradation is promoted by light . The study also found that the degradation of this compound is promoted by a basic medium and the presence of environmentally important ions such as Cl−, NO3−, SO42−, and organic matter . These factors could potentially influence the stability and efficacy of this compound in different environments .

Análisis Bioquímico

Biochemical Properties

Doxazosin D8 interacts with α1-adrenergic receptors, which are a type of G protein-coupled receptor found in various tissues in the body . The interaction between this compound and these receptors is antagonistic, meaning that this compound binds to these receptors but does not activate them, instead, it blocks them from being activated by other substances .

Cellular Effects

This compound, like Doxazosin, has been shown to have effects on various types of cells and cellular processes. It influences cell function by blocking α1-adrenergic receptors, which can lead to smooth muscle relaxation in the prostate and bladder . This can effectively relieve urinary frequency, urgency, weak urinary stream, and other unpleasant effects of BPH . Additionally, this compound has been found to induce apoptosis in human oral cancer cells .

Molecular Mechanism

The mechanism of action of this compound involves its binding to α1-adrenergic receptors. By binding to these receptors, this compound prevents their activation by substances such as norepinephrine . This blockade of α1-adrenergic receptors leads to the relaxation of smooth muscle in the prostate and bladder, reducing the symptoms of BPH .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have not been extensively studied. Doxazosin, the non-deuterated form of the drug, has a terminal elimination half-life of approximately 22 hours . This suggests that this compound may also have a relatively long half-life, allowing for once-daily dosing .

Dosage Effects in Animal Models

Specific studies on the dosage effects of this compound in animal models could not be found. Studies on Doxazosin have shown that its effects can vary with different dosages

Metabolic Pathways

This compound is likely to be involved in similar metabolic pathways as Doxazosin. Doxazosin is extensively metabolized, with only about 5% of the administered dose excreted unchanged in urine . The metabolism of Doxazosin involves the production of mainly O-demethylated and C-hydroxylated metabolites .

Transport and Distribution

Doxazosin, the non-deuterated form, is known to be extensively distributed in tissues . It is reasonable to assume that this compound might have a similar distribution profile.

Subcellular Localization

Given its mechanism of action, it is likely that this compound localizes to the cell membrane where α1-adrenergic receptors are located .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Doxazosin D8 is synthesized through a series of chemical reactions involving the incorporation of deuterium atoms into the Doxazosin molecule. The process typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control. The final product is obtained as a white crystalline powder, which is then formulated into various dosage forms .

Análisis De Reacciones Químicas

Types of Reactions

Doxazosin D8 undergoes several types of chemical reactions, including:

Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride.

Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide)

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and applications .

Aplicaciones Científicas De Investigación

Pharmacokinetics and Metabolism

Recent studies have highlighted the enantioselective metabolism of doxazosin, revealing differences between its enantiomers. Research indicates that the pharmacokinetics of Doxazosin D8 can be analyzed to understand its metabolic pathways better. For instance, a study identified 34 metabolites of doxazosin in rats, focusing on the stereoselective characteristics of these metabolites . This understanding is critical for optimizing dosing regimens and improving therapeutic outcomes.

Formulation Development

This compound has been incorporated into various pharmaceutical formulations aimed at enhancing bioavailability and patient compliance. One notable application is the development of orodispersible films containing doxazosin mesylate. These films were prepared using hydroxypropyl methylcellulose (HPMC) and plasticizers, demonstrating improved mechanical properties and drug release profiles compared to traditional oral tablets . The study utilized a design of experiments (DoE) approach to optimize formulation parameters, indicating the potential for this compound in innovative drug delivery systems.

Benign Prostatic Hyperplasia (BPH)

Doxazosin is widely recognized for its efficacy in treating BPH. A long-term study involving normotensive and hypertensive patients demonstrated significant improvements in urinary flow rates and reductions in BPH symptoms after prolonged doxazosin treatment . The findings support the continued use of doxazosin, including its deuterated form, in managing lower urinary tract symptoms associated with BPH.

Hypertension Management

In hypertensive patients, doxazosin has shown sustained blood pressure reductions. Clinical trials indicated that patients experienced significant decreases in both systolic and diastolic blood pressure while tolerating the medication well . The potential use of this compound as a reference standard in pharmacokinetic studies could further elucidate its role in antihypertensive therapy.

Neuroprotective Effects

Emerging research suggests that doxazosin may possess neuroprotective properties beneficial for neurodegenerative diseases such as Alzheimer's disease . While this application requires further investigation, it opens new avenues for exploring the therapeutic potential of this compound beyond traditional indications.

Case Studies and Research Findings

Several studies have documented the applications of doxazosin and its derivatives:

- Long-term Efficacy : A study involving 450 patients treated with doxazosin for up to 48 months reported significant improvements in urinary symptoms and quality of life metrics .

- Analytical Method Development : Research has improved methods for quantifying doxazosin levels in human plasma using high-performance liquid chromatography (HPLC) with fluorescence detection. This advancement underscores the importance of using deuterated compounds like this compound as internal standards for accurate measurement .

Comparación Con Compuestos Similares

Similar Compounds

Prazosin: Another alpha-1 adrenergic receptor antagonist used for hypertension and BPH.

Terazosin: Similar to Doxazosin, used for hypertension and BPH.

Tamsulosin: Primarily used for BPH, with a higher selectivity for alpha-1 receptors in the prostate

Uniqueness

Doxazosin D8 is unique due to its deuterated form, which provides improved metabolic stability and a longer half-life compared to its non-deuterated counterpart. This results in more consistent therapeutic effects and potentially fewer side effects .

Actividad Biológica

Doxazosin D8, a deuterated analog of doxazosin, is primarily recognized for its role as a selective antagonist of the alpha-1 adrenergic receptor. This compound is being utilized in pharmacological studies and analytical chemistry due to its isotopic labeling, which enhances the sensitivity and specificity of detection methods, particularly mass spectrometry. This article delves into the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, clinical applications, and relevant case studies.

Chemical Structure and Properties

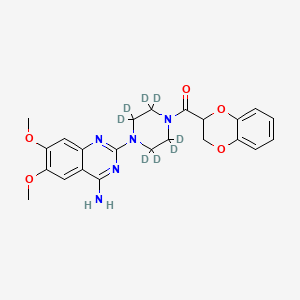

This compound has the molecular formula and a molecular weight of approximately 459.53 g/mol. Its structure features a quinazoline core, characteristic of many alpha-adrenergic antagonists. The deuterium labeling in D8 provides unique properties for analytical applications while retaining biological activities similar to its non-deuterated counterpart .

| Property | Value |

|---|---|

| Molecular Formula | C₂₃H₁₇N₅O₅D₈ |

| Molecular Weight | 459.53 g/mol |

| Structure | Quinazoline derivative |

| CAS Number | 1126848-44-9 |

This compound functions mainly as an antagonist at alpha-1 adrenergic receptors, leading to vasodilation and a decrease in blood pressure. This mechanism is beneficial in treating conditions such as hypertension and benign prostatic hyperplasia (BPH) . The deuterated form may provide advantages in pharmacokinetic studies by offering clearer data on metabolic pathways without interference from non-labeled compounds .

Pharmacokinetics

The pharmacokinetic profile of doxazosin indicates extensive metabolism, with only about 5% of the administered dose excreted unchanged in urine. Oral bioavailability is approximately 65%, with a terminal elimination half-life ranging from 10 to 22 hours depending on the dosing regimen. Notably, protein binding is reported to be around 98.3% in humans, contributing to its long plasma half-life .

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Oral Bioavailability | ~65% |

| Terminal Half-Life | 10-22 hours |

| Protein Binding | 98.3% |

Clinical Applications

This compound is primarily employed in clinical settings for:

- Hypertension Management : Reducing blood pressure to mitigate risks associated with cardiovascular diseases.

- Benign Prostatic Hyperplasia (BPH) : Alleviating urinary symptoms associated with prostate enlargement.

Case Studies and Research Findings

- Pharmacokinetic Studies : Research has demonstrated that doxazosin exhibits a dose-dependent pharmacokinetic profile with no significant changes during long-term treatment. Studies involving healthy volunteers have shown that doxazosin mesylate tablets maintain consistent bioavailability across various populations .

- Adverse Effects Analysis : In clinical trials involving hypertensive patients, adverse reactions were documented. For instance, dizziness was reported in 19% of patients taking doxazosin compared to 9% in placebo groups .

- Comparative Efficacy : A study comparing doxazosin with other alpha-blockers indicated that while all medications effectively reduced blood pressure, doxazosin also significantly improved urinary flow rates in BPH patients .

Propiedades

IUPAC Name |

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O5/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26)/i7D2,8D2,9D2,10D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUZYUOTYCVRMRZ-UFBJYANTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)([2H])[2H])([2H])[2H])C(=O)C4COC5=CC=CC=C5O4)([2H])[2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.